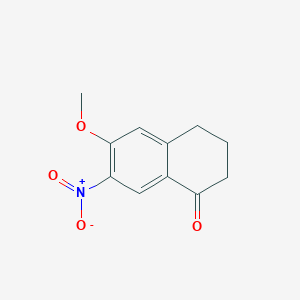

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

概述

描述

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure and properties, making it a valuable compound in synthetic chemistry and other scientific fields .

准备方法

The synthesis of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves several steps. One common method includes the nitration of 6-methoxy-1-tetralone, followed by reduction and cyclization reactions. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and hydrogenation catalysts for reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

化学反应分析

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogenation catalysts or reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Cancer Therapy

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has been studied as a potential prodrug in cancer therapy. Its nitro group can be reduced under hypoxic conditions typical of tumor environments, leading to the release of cytotoxic agents. This property makes it a candidate for targeted cancer therapies that exploit the unique microenvironment of tumors.

Case Study: Prodrug Activation

A study demonstrated that derivatives of nitro(het)aromatic compounds, including this compound, showed significant cytotoxicity against prostate cancer cells (PC3) when activated by specific enzymes (Ssap-NtrB). The IC₅₀ values were comparable to established chemotherapeutics like CB1954 .

Fluorescent Probes for Imaging

The compound has been investigated for use as a fluorescent probe in biological imaging. Its ability to accumulate in hypoxic tissues allows for visualization of tumor hypoxia, which is crucial for assessing tumor progression and treatment efficacy.

Case Study: Hypoxia Imaging

Research highlighted the use of nitrobenzamide compounds similar to this compound in imaging hypoxic tumors. These probes demonstrated negligible cytotoxicity while effectively highlighting hypoxic regions in tumor-bearing mouse models .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the nitro group may contribute to this activity through mechanisms that disrupt bacterial cell functions.

Data Table: Summary of Research Findings

作用机制

The mechanism of action of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

相似化合物的比较

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one can be compared with similar compounds such as:

7-Methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-one: This compound has a similar structure but differs in the position of the methoxy and nitro groups, which can affect its reactivity and applications.

6-Methoxy-1-tetralone: This precursor compound is used in the synthesis of this compound and shares some chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : CHN

Molecular Weight : 221.21 g/mol

IUPAC Name : 6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one

CAS Number : 88628-54-0

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : This functional group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Methoxy Group : This group may influence the compound's binding affinity to biological targets and modulate its overall activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound has demonstrated promising anticancer effects in vitro. In studies involving different cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. A notable study reported an IC value of approximately 20 µM against human cancer cell lines.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-one | Structure | Similar anticancer activity but with different potency |

| 6-Methoxy-1-tetralone | Structure | Used as a precursor; lower biological activity compared to target compound |

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Anticancer Activity : In a recent study published in MDPI, the compound was evaluated for its effects on various cancer cell lines. Results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

- Neuroprotective Study : A study focused on the neuroprotective effects revealed that treatment with this compound led to decreased levels of oxidative stress markers in neuronal cells exposed to neurotoxic agents .

- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity that warrants further exploration for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nitration of a precursor (e.g., 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one) using 65% HNO₃ at -40°C. Temperature control is critical to minimize side reactions. Purification involves column chromatography, and structural confirmation is achieved via ¹H/¹³C NMR and mass spectrometry (MS). For example, reports a yield of 25 and 26 isomers under these conditions .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Precursor | 6-Methoxy-tetralone derivative |

| Nitrating Agent | 65% HNO₃ |

| Temperature | -40°C |

| Purification | Column chromatography |

Q. How is the structural integrity of 6-Methoxy-7-nitro-tetralone confirmed post-synthesis?

- Methodology : Use a combination of ¹H NMR (δ 1.5–3.0 ppm for tetralone protons), ¹³C NMR (carbonyl peak ~208 ppm), and MS (m/z ~221 [M+H]⁺). Cross-validation with elemental analysis (C, H, N) ensures purity . highlights similar structural characterization for 6-Methoxy-1-tetralone, emphasizing the importance of spectral databases .

Advanced Research Questions

Q. How does reaction temperature influence regioselectivity during nitration of 6-Methoxy-tetralone derivatives?

- Methodology : At -40°C, nitration favors the 7-nitro isomer (compound 25) due to steric and electronic effects of the methoxy group. Higher temperatures promote isomerization or alternative nitro positions (e.g., 5-nitro in compound 26). Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or HPLC .

- Data Interpretation :

| Nitro Position | Reaction Outcome | Dominant Factor |

|---|---|---|

| 7-position | Kinetic product (low temp) | Methoxy directing effect |

| 5-position | Thermodynamic product | Steric hindrance |

Q. What strategies resolve contradictions in reported spectral data or melting points for nitro-tetralone derivatives?

- Methodology : Cross-reference analytical techniques (e.g., DSC for precise melting points) and replicate synthesis under controlled conditions. For example, and report melting points for structurally similar amino-tetralones (130–131°C), suggesting impurities or polymorphic forms may cause discrepancies. Use high-purity solvents and crystallize under inert atmospheres .

Q. How do substituents (e.g., methoxy, nitro) impact the conformational stability of tetralone derivatives?

- Methodology : Perform X-ray crystallography or DFT calculations to analyze steric effects. describes conformational analysis of an oxime derivative, revealing how substituents alter ring puckering and hydrogen bonding. For nitro derivatives, steric clashes between nitro and methoxy groups may enforce specific conformations .

Biological and Application-Focused Questions

Q. What methodologies assess the antiproliferative activity of 6-Methoxy-7-nitro-tetralone derivatives?

- Methodology : Conduct in vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). notes that structural analogs (e.g., compound 24) target tubulin binding, suggesting similar mechanisms. IC₅₀ values and dose-response curves should be compared to reference compounds like colchicine .

Q. Handling and Safety

Q. What are the best practices for handling and storing nitro-tetralone derivatives?

属性

IUPAC Name |

6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-11-5-7-3-2-4-10(13)8(7)6-9(11)12(14)15/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIKLRGFDKNYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。